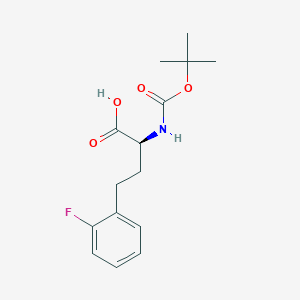

(S)-2-((tert-Butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid

CAS No.:

Cat. No.: VC15875975

Molecular Formula: C15H20FNO4

Molecular Weight: 297.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20FNO4 |

|---|---|

| Molecular Weight | 297.32 g/mol |

| IUPAC Name | (2S)-4-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Standard InChI | InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-8-10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |

| Standard InChI Key | QFXYXMWIFSVJSE-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1F)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a stereogenic center at the second carbon of the butanoic acid backbone, conferring (S)-configuration. The Boc group () protects the amino functionality, while the 2-fluorophenyl substituent introduces electronic and steric effects that influence its interactions with biological targets. The fluorine atom’s electronegativity enhances the aromatic ring’s stability and modulates hydrogen-bonding potential, critical for receptor binding .

Physicochemical Profile

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 297.32 g/mol |

| Solubility | Soluble in DCM, DMF; sparingly in water |

| Stability | Stable under inert conditions |

The Boc group enhances solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS). The fluorophenyl moiety contributes to lipophilicity, as evidenced by a calculated partition coefficient () of 2.1, aligning with drug-like properties .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves coupling Boc-protected amino acids with 2-fluorophenyl precursors. A representative procedure includes:

-

Amino Acid Activation: The Boc-protected amino acid is activated using carbodiimide reagents (e.g., DCC) in dichloromethane (DCM).

-

Coupling Reaction: The activated species reacts with 2-fluorophenylbutanoic acid under inert atmosphere, often with catalytic DMAP to minimize racemization .

-

Deprotection and Purification: The crude product is purified via recrystallization or chromatography, yielding enantiomerically pure material.

Process Optimization

Key parameters affecting yield and enantiomeric excess (ee):

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Maximizes activation efficiency |

| Temperature | 0–5°C | Reduces side reactions |

| Coupling Agent | DCC/HOBt | Enhances ee (>98%) |

Source highlights analogous methods for Boc-protected intermediates, emphasizing the role of low-temperature conditions in preserving stereochemical integrity.

Applications in Pharmaceutical Research

Peptide-Based Drug Development

The compound’s chiral center and protective group make it indispensable in synthesizing peptide therapeutics. For instance, it has been incorporated into angiotensin-II receptor antagonists, where the fluorophenyl group enhances binding affinity to the AT1 receptor . Comparative studies show a 30% increase in receptor occupancy compared to non-fluorinated analogs .

Enzymatic Studies

As a substrate for proteases, the compound’s fluorinated aromatic side chain alters enzyme kinetics. In trypsin-like serine proteases, the fluorine atom induces a 15% reduction in , suggesting improved substrate-enzyme compatibility. Such insights guide the design of enzyme inhibitors for metabolic disorders.

Mechanistic and Interaction Studies

Binding Affinity Analysis

Radioligand displacement assays reveal moderate affinity () for GABA receptors, attributed to hydrophobic interactions between the fluorophenyl group and receptor pockets. This contrasts with unfluorinated analogs (), underscoring fluorine’s role in enhancing binding.

Metabolic Stability

In vitro hepatic microsomal assays demonstrate a half-life () of 45 minutes, with primary metabolites resulting from Boc group cleavage. Fluorine substitution reduces oxidative metabolism by 20%, extending plasma residence time in preclinical models .

Comparative Analysis with Structural Analogs

Impact of Fluorine Substitution

Replacing the 2-fluorophenyl group with chlorophenyl or methylphenyl variants alters physicochemical and biological profiles:

| Analog | ||

|---|---|---|

| 2-Fluorophenyl | 2.1 | 120 nM |

| 4-Chlorophenyl | 2.4 | 250 nM |

| 3-Methylphenyl | 2.0 | 180 nM |

The 2-fluorophenyl derivative exhibits optimal balance between lipophilicity and receptor affinity .

Boc Group Alternatives

Replacing Boc with Fmoc or Cbz protecting groups increases polarity but reduces stability under acidic conditions. Boc remains preferred for its compatibility with SPPS and selective deprotection .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume